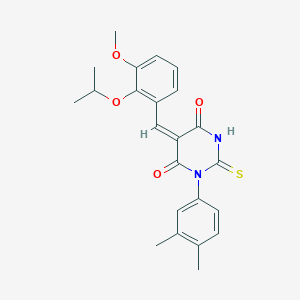
sodium 3-(4-propoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(4-propoxyphenyl)propanoate, also known as sodium 4-propoxyphenyl-3-oxobutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propionic acid and has a molecular formula of C12H15NaO3.
Scientific Research Applications
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit cancer cell growth. Additionally, it has been used as a building block for the synthesis of other compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate is not well understood. However, studies have shown that it may act by inhibiting the growth of cancer cells and disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
Sodium 3-(4-propoxyphenyl)propanoate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the growth of cancer cells and disrupt bacterial and fungal cell membranes. Physiologically, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds with potential pharmaceutical applications. Additionally, its antibacterial and antifungal properties make it a useful tool for studying the mechanisms of these types of infections. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Future Directions
There are many potential future directions for research on sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. Some possible areas of study include:
1. Further investigation into the mechanism of action of this compound
2. Synthesis of analogs with improved pharmacological properties
3. Investigation of the compound's potential as a treatment for inflammatory diseases
4. Exploration of the compound's potential as a building block for the synthesis of other compounds with potential pharmaceutical applications
5. Investigation of the compound's potential as a treatment for bacterial and fungal infections
Conclusion:
Sodium 3-(4-propoxyphenyl)propanoate is a versatile compound with potential applications in various scientific fields. Its synthesis has been optimized to improve yield and purity, making it a viable option for scientific research. While its mechanism of action is not well understood, it has been shown to have antibacterial and antifungal properties and may have potential as a treatment for inflammatory diseases. Further research is needed to fully understand the potential of sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate.
Synthesis Methods
Sodium 3-(4-propoxyphenyl)propanoate can be synthesized through a multistep process that involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate to form 3-(4-propoxyphenyl)but-2-enoic acid. This acid is then treated with sodium 3-(4-propoxyphenyl)propanoate hydroxide to form sodium 3-(4-propoxyphenyl)propanoate 3-(4-propoxyphenyl)propanoate. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
properties
IUPAC Name |
sodium;3-(4-propoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.Na/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14;/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUECYGSANJIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(4-propoxyphenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(ethoxycarbonyl)(4-methoxy-4-oxobutyl)amino]methyl}phosphonic acid](/img/structure/B4937750.png)
![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)
![3',5'-di-tert-butyl-6-nitro-2-vinyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B4937784.png)
![8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937787.png)
![3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937792.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4937794.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4937803.png)
![5-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937810.png)
![ethyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4937819.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)
